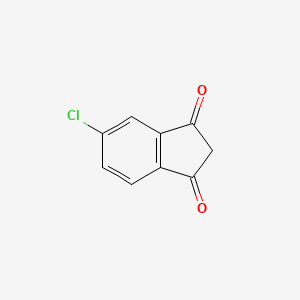
5-Chloro-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1H-indene-1,3(2H)-dione: is a chemical compound with the molecular formula C9H5ClO2 It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorine atom at the 5-position and two keto groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-indene-1,3(2H)-dione typically involves the chlorination of indene derivatives followed by oxidation. One common method involves the reaction of 5-chloroindene with an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions to introduce the keto groups at the 1 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 5-chloro-1H-indene-1,3-dicarboxylic acid.
Reduction: Formation of 5-chloro-1H-indene-1,3-diol.
Substitution: Formation of 5-substituted indene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-1H-indene-1,3(2H)-dione is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. These compounds may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1H-indene-1,3(2H)-dione and its derivatives depends on their specific biological targets. For example, in medicinal applications, these compounds may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
5-Chloro-1H-indene: Lacks the keto groups at the 1 and 3 positions.
1H-Indene-1,3(2H)-dione: Lacks the chlorine atom at the 5-position.
5-Bromo-1H-indene-1,3(2H)-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 5-Chloro-1H-indene-1,3(2H)-dione is unique due to the presence of both the chlorine atom and the keto groups, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with the similar compounds listed above .
Propiedades
Fórmula molecular |
C9H5ClO2 |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
5-chloroindene-1,3-dione |
InChI |
InChI=1S/C9H5ClO2/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3H,4H2 |
Clave InChI |
LFHYFZPSJVTJDB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(C1=O)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


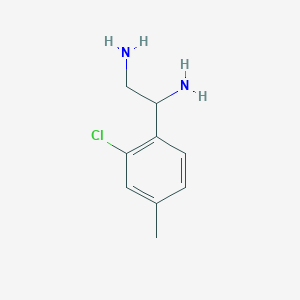
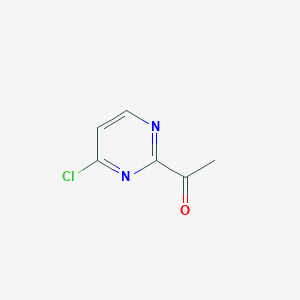
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)

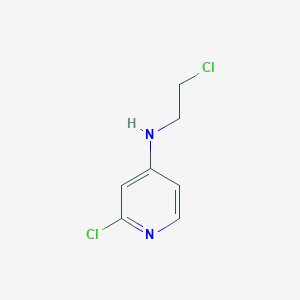
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
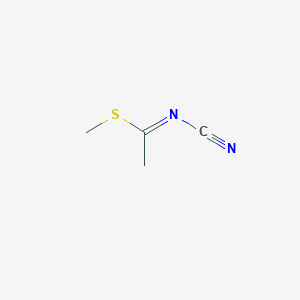

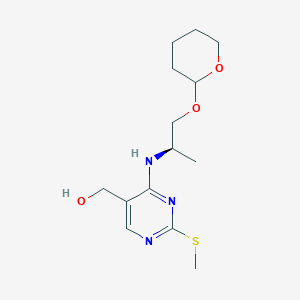
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
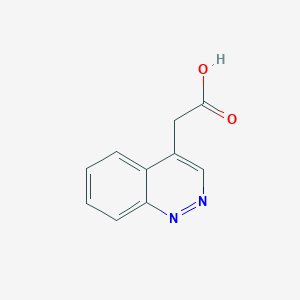

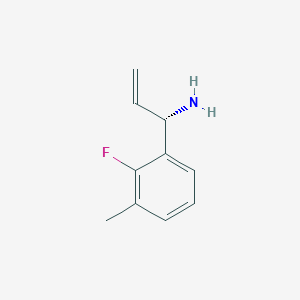
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
